Cas no 5704-20-1 (2-hydroxypentan-3-one)

2-hydroxypentan-3-one 化学的及び物理的性質
名前と識別子
-
- hydroxypentanone,2-hydroxy-3-pentanone
- 3-Pentanon-2-ol
- 3-Pentanone, 2-hydroxy-
- 2-hydroxypentan-3-one
- 5704-20-1
- 2-Hydroxy-3-pentanone
- LMFA12000015
- F88092
- SCHEMBL105913
- QMXCHEVUAIPIRM-UHFFFAOYSA-N
- CHEBI:179408
- CS-0242252
- AKOS014198153
- 2-hydroxy-pentan-3-one
- DTXSID801017539
- EN300-246488
- DS-015168
- 4-hydroxy-3-pentanone
-
- MDL: MFCD20432101
- インチ: InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h4,6H,3H2,1-2H3
- InChIKey: QMXCHEVUAIPIRM-UHFFFAOYSA-N
- ほほえんだ: CCC(=O)C(C)O
計算された属性
- せいみつぶんしりょう: 102.0681
- どういたいしつりょう: 102.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 68.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 密度みつど: 0.9742
- ゆうかいてん: 2.5°C (estimate)
- ふってん: 186.45°C (estimate)
- 屈折率: 1.4128
- PSA: 37.3
2-hydroxypentan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246488-10.0g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 10.0g |
$5405.0 | 2024-06-19 | |
Enamine | EN300-246488-0.1g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.1g |
$437.0 | 2024-06-19 | |
Enamine | EN300-246488-5.0g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 5.0g |
$3645.0 | 2024-06-19 | |
Enamine | EN300-246488-0.25g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.25g |
$623.0 | 2024-06-19 | |
Enamine | EN300-246488-10g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 10g |
$5405.0 | 2023-09-15 | |
Aaron | AR00EZL0-100mg |
hydroxypentanone,2-hydroxy-3-pentanone |
5704-20-1 | 95% | 100mg |
$624.00 | 2023-12-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1312922-2.5g |
2-Hydroxypentan-3-one |
5704-20-1 | 98% | 2.5g |
¥25673.00 | 2024-05-08 | |
Enamine | EN300-246488-0.05g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.05g |
$293.0 | 2024-06-19 | |
Enamine | EN300-246488-0.5g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 0.5g |
$980.0 | 2024-06-19 | |
Enamine | EN300-246488-1.0g |
2-hydroxypentan-3-one |
5704-20-1 | 95% | 1.0g |
$1256.0 | 2024-06-19 |
2-hydroxypentan-3-one 関連文献
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2016 33 1352
-
2. 490. Oxidations of organic compounds by cobaltic salts. Part IV. Kinetic product studies of oxidations of tertiary alcoholsD. G. Hoare,William A. Waters J. Chem. Soc. 1964 2552
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2021 38 677
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Angelo Frongia,Francesco Secci,Francesca Capitta,Pier Paolo Piras,Maria Luisa Sanna Chem. Commun. 2013 49 8812
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Shuang Bi,Xiaoyuan Niu,Fan Yang,Ying Xu,Yixin Dai,Ye Liu,Qi Zhou Food Funct. 2022 13 10956
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6. Biotransformations with acetolactate decarboxylase: unusual conversions of both substrate enantiomers into products of high optical purityDavid H. G. Crout,Daniel L. Rathbone J. Chem. Soc. Chem. Commun. 1988 98
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7. 321. Periodate oxidation of 1,2-diols, diketones, and hydroxy-ketones: the use of oxygen-18 as a tracerC. A. Bunton,V. J. Shiner J. Chem. Soc. 1960 1593
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Chenxiao Zhao,Hao Su,Yongjun Liu RSC Adv. 2016 6 80621
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9. Stereospecific formation of R-aromatic acyloins by Zymomonas mobilis pyruvate decarboxylaseStephen Bornemann,David H. G. Crout,Howard Dalton,Vladimír Kren,Mario Lobell,Gregory Dean,Nicholas Thomson,Margaret M. Turner J. Chem. Soc. Perkin Trans. 1 1996 425
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10. Absolute configuration of the product of the acetolactate synthase reaction by a novel method of analysis using acetolactate decarboxylaseDavid H. G. Crout,Edward R. Lee,Daniel L. Rathbone J. Chem. Soc. Perkin Trans. 1 1990 1367
2-hydroxypentan-3-oneに関する追加情報
Recent Advances in the Study of 2-Hydroxypentan-3-one (CAS: 5704-20-1) in Chemical Biology and Pharmaceutical Research
The compound 2-hydroxypentan-3-one (CAS: 5704-20-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of more complex bioactive molecules, as well as its direct pharmacological effects.
In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated that 2-hydroxypentan-3-one exhibits notable antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed a combination of in vitro assays and molecular docking simulations to elucidate the mechanism of action, revealing that the compound interferes with bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis. These findings suggest that 2-hydroxypentan-3-one could serve as a promising scaffold for the development of novel antibiotics.
Another significant area of research has explored the compound's potential in neurodegenerative disease therapeutics. A 2024 study in ACS Chemical Neuroscience reported that 2-hydroxypentan-3-one demonstrates neuroprotective effects in cellular models of Parkinson's disease. The research team found that the compound reduces oxidative stress and mitochondrial dysfunction in dopaminergic neurons, potentially through its ability to modulate the Nrf2-ARE pathway. These results indicate that further investigation into its pharmacokinetics and blood-brain barrier penetration could be warranted.
From a chemical synthesis perspective, recent advancements have focused on developing more efficient and sustainable production methods for 2-hydroxypentan-3-one. A team at MIT (2023) published a novel biocatalytic approach using engineered ketoreductases that achieves high enantioselectivity (98% ee) and yield (92%) under mild reaction conditions. This green chemistry method represents a significant improvement over traditional chemical synthesis routes and could facilitate larger-scale production for pharmaceutical applications.
The compound's potential in cancer research has also been investigated. Preliminary results from a collaborative study between several cancer research institutes (2024) suggest that 2-hydroxypentan-3-one derivatives show selective cytotoxicity against certain cancer cell lines, particularly in hormone-dependent cancers. The lead compound in this series demonstrated IC50 values in the low micromolar range against breast cancer cells while showing minimal toxicity to normal cells, suggesting a potentially favorable therapeutic window.
Looking forward, several challenges remain to be addressed in the research of 2-hydroxypentan-3-one. These include the need for comprehensive toxicology studies, optimization of its physicochemical properties for drug development, and exploration of its potential in combination therapies. Nevertheless, the growing body of research indicates that this compound and its derivatives hold considerable promise for addressing various unmet medical needs across multiple therapeutic areas.
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